6-(2,4,6-Trifluorophenyl)picolinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(2,4,6-trifluorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3NO2/c13-6-4-7(14)11(8(15)5-6)9-2-1-3-10(16-9)12(17)18/h1-5H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAPGJVQMYQVNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=C(C=C(C=C2F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Picolinic Acid Scaffold: Significance in Advanced Organic Synthesis and Medicinal Chemistry
Picolinic acid, known systematically as pyridine-2-carboxylic acid, is a heterocyclic compound that serves as a fundamental building block in both organic synthesis and medicinal chemistry. wikipedia.orgnih.gov As an isomer of nicotinic and isonicotinic acid, its unique structure, featuring a carboxylic acid group at the 2-position of the pyridine (B92270) ring, imparts a distinct set of chemical and biological properties. wikipedia.org
Endogenously, picolinic acid is a catabolite of the amino acid tryptophan and is implicated in a variety of neuroprotective, immunological, and anti-proliferative effects. wikipedia.org One of its key biological roles is to act as a chelating agent for divalent and trivalent metal ions, such as zinc, chromium, iron, and copper, facilitating their transport and absorption in the human body. wikipedia.orgnih.gov This inherent ability to bind metals has made its derivatives valuable in various therapeutic and diagnostic contexts. researchgate.net
In advanced organic synthesis, the picolinic acid scaffold is prized for its versatility. The pyridine nitrogen and the carboxylic acid group can act as a bidentate ligand, forming stable complexes with a wide range of metals, which is a feature exploited in coordination chemistry and catalysis. wikipedia.orgresearchgate.net The core structure can be readily modified, with established methods for its synthesis including the oxidation of 2-picoline using reagents like potassium permanganate. wikipedia.orgorgsyn.org Its derivatives have been explored as topical antiviral agents, and the scaffold is a key component in a multitude of approved drugs and clinical candidates for treating diseases ranging from cancer to tuberculosis.
Table 1: Physicochemical Properties of Picolinic Acid
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Pyridine-2-carboxylic acid | wikipedia.org |
| Molecular Formula | C6H5NO2 | wikipedia.org |
| Molar Mass | 123.111 g·mol−1 | wikipedia.org |
| Appearance | White solid | wikipedia.org |
| Melting Point | 136 to 138 °C | wikipedia.org |
| Biological Role | Human metabolite, chelating agent | wikipedia.orgnih.gov |
Strategic Role of Polyfluorinated Aryl Moieties in Molecular Design and Biological Activity
The introduction of fluorine into organic molecules is a well-established and powerful strategy in modern medicinal chemistry. The unique properties of fluorine—its small size (acting as a bioisostere of a hydrogen atom), high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's physicochemical profile.
Polyfluorinated aryl moieties, such as the trifluorophenyl group, are particularly significant. The strategic placement of multiple fluorine atoms can profoundly influence a molecule's:
Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life and bioavailability of a drug.
Lipophilicity: Fluorination often increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its ability to cross cell membranes. The trifluoromethyl group, for instance, is a key feature in many drugs for this reason. wikipedia.org
Binding Affinity: Fluorine atoms can alter the electronic distribution of an aromatic ring and participate in unique non-covalent interactions (such as hydrogen bonds and dipole-dipole interactions) with biological targets like proteins and enzymes, potentially leading to enhanced binding affinity and selectivity.
Conformation: The presence of fluorine atoms can create steric and electronic effects that lock a molecule into a specific, biologically active conformation.
The unique chemical properties of fluorine-containing substituents have made them integral to the development of numerous pharmaceuticals, including anti-inflammatory drugs like flufenamic acid, which features a trifluoromethylphenyl group. wikipedia.org
Advanced Spectroscopic and Crystallographic Characterization of 6 2,4,6 Trifluorophenyl Picolinic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through the analysis of various nuclei such as ¹H, ¹³C, and ¹⁹F, and the application of two-dimensional techniques, a complete map of the molecular framework of 6-(2,4,6-Trifluorophenyl)picolinic acid can be assembled.
The ¹H and ¹³C NMR spectra provide essential information about the number and electronic environment of the hydrogen and carbon atoms in the molecule.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the trifluorophenyl ring. The pyridine ring protons (at positions 3, 4, and 5) would typically appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing carboxylic acid and the bulky trifluorophenyl group. The trifluorophenyl ring contains two equivalent protons at the 3' and 5' positions, which would appear as a triplet due to coupling with the two adjacent ortho-fluorine atoms.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for all carbon atoms, including quaternary carbons. Key signals would include the carboxyl carbon, the carbons of the pyridine ring, and the carbons of the trifluorophenyl ring. The carbons bonded to fluorine atoms will exhibit characteristic splitting patterns (C-F coupling), which aids in their assignment. For instance, the carbon atoms directly bonded to fluorine (C2', C4', C6') will show large one-bond ¹J(C-F) coupling constants. nih.gov
The following tables summarize the expected chemical shift ranges for the hydrogen and carbon atoms based on data for similar structures like picolinic acid and fluorinated phenylpyridines. nih.govrsc.orgnih.gov
Expected ¹H NMR Chemical Shift Assignments
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Pyridine H-3 | 7.8 - 8.2 | Doublet (d) |
| Pyridine H-4 | 7.9 - 8.3 | Triplet (t) |
| Pyridine H-5 | 7.5 - 7.9 | Doublet (d) |
| Phenyl H-3', H-5' | 6.8 - 7.2 | Triplet (t) |
Note: Chemical shifts are referenced to a standard like Tetramethylsilane (TMS) and can vary with solvent and concentration. pdx.eduepfl.ch
Expected ¹³C NMR Chemical Shift Assignments
| Carbons | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxyl) | 165 - 175 |
| Pyridine C2 | 148 - 152 |
| Pyridine C3 | 125 - 130 |
| Pyridine C4 | 137 - 142 |
| Pyridine C5 | 122 - 127 |
| Pyridine C6 | 155 - 160 |
| Phenyl C1' | 110 - 115 (triplet) |
| Phenyl C2', C6' | 160 - 164 (doublet of triplets) |
| Phenyl C3', C5' | 98 - 102 (triplet) |
Note: The multiplicity of carbon signals in the trifluorophenyl ring is due to C-F coupling.
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range. huji.ac.il For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals corresponding to the two different fluorine environments.
Ortho-Fluorines (F2', F6'): These two equivalent fluorine atoms would produce a signal split into a doublet by the adjacent meta-protons (H3', H5').
Para-Fluorine (F4'): This fluorine atom would appear as a triplet, being split by the two equivalent ortho-fluorine atoms.
The chemical shifts are typically reported relative to a reference standard like CFCl₃ or C₆F₆. colorado.eduucsb.edu The analysis of coupling constants (J-values) between the fluorine atoms and between fluorine and hydrogen atoms (H-F coupling) further confirms the substitution pattern.
Expected ¹⁹F NMR Data
| Fluorine Atoms | Expected Chemical Shift (δ, ppm vs CFCl₃) | Expected Multiplicity |
|---|---|---|
| F-2', F-6' | -95 to -115 | Doublet (d) |
While 1D NMR spectra identify the types and electronic environments of nuclei, 2D NMR experiments establish the connectivity between them, which is crucial for an unambiguous structural assignment. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. epfl.ch For this compound, COSY would show cross-peaks connecting the adjacent protons on the pyridine ring (H-3 with H-4, and H-4 with H-5), confirming their sequence.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹J(C-H) coupling). github.io It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton signal from the ¹H NMR spectrum. For example, the signal for the pyridine H-3 proton would show a correlation to the C-3 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping the complete carbon skeleton by showing correlations between protons and carbons over two or three bonds (²J(C-H) and ³J(C-H)). epfl.ch HMBC is particularly useful for identifying quaternary (non-protonated) carbons. Key correlations would include:
The proton at H-5 on the pyridine ring showing a correlation to the quaternary carbon C-6, which in turn connects to the trifluorophenyl ring.
Protons on the pyridine ring showing correlations to the carboxyl carbon (C=O).
The protons H-3'/H-5' on the trifluorophenyl ring showing correlations to the pyridine-linked C-1' and the fluorinated carbons C-2'/C-6' and C-4'.
Together, these 2D NMR techniques provide a comprehensive and definitive picture of the molecular structure, confirming the connectivity between the picolinic acid moiety and the 2,4,6-trifluorophenyl group.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification. vscht.cz
The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to its primary functional groups.
Carboxyl Group (-COOH): This group gives rise to two very prominent absorptions in the IR spectrum. libretexts.org
A very broad O-H stretching band, typically appearing between 2500-3300 cm⁻¹, often overlapping with C-H stretching frequencies. libretexts.org
A strong and sharp C=O (carbonyl) stretching band, expected in the range of 1680-1720 cm⁻¹ for an aromatic carboxylic acid.
Pyridine Ring: The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected to produce several bands in the 1400-1600 cm⁻¹ region. C-H bending vibrations also occur at lower frequencies.
C-F Bonds: The carbon-fluorine bonds of the trifluorophenyl ring produce strong, characteristic stretching vibrations. These C-F stretching bands are typically found in the 1100-1400 cm⁻¹ region of the IR spectrum and are often some of the most intense peaks.
The following table summarizes the expected characteristic vibrational frequencies.
Expected Characteristic Vibrational Frequencies (cm⁻¹)
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1680 - 1720 | Strong, Sharp |
| Aromatic Rings | C=C & C=N stretch | 1400 - 1600 | Medium to Strong |
| Aromatic Rings | C-H stretch | 3000 - 3100 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties
UV-Vis spectroscopy measures the electronic transitions within a molecule upon absorption of ultraviolet or visible light. For aromatic compounds like this compound, the primary absorptions are due to π → π* and n → π* transitions associated with the conjugated π-systems of the pyridine and trifluorophenyl rings. researchgate.net
The spectrum is expected to show strong absorption bands in the UV region, likely below 350 nm. The presence of two connected aromatic rings (a biaryl system) and the carboxylic acid group creates an extended conjugated system, which typically results in a red shift (shift to longer wavelengths) of the absorption maxima compared to the individual, unsubstituted parent rings. The substitution of fluorine atoms can also subtly influence the positions and intensities of the absorption bands. Analysis of the absorption maxima (λ_max) provides insight into the electronic structure of the molecule. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's molecular formula. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places), allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.govnih.gov
For this compound, the molecular formula is C₁₂H₆F₃NO₂. HRMS analysis, often using techniques like Electrospray Ionization (ESI), would be expected to yield an experimental mass that closely matches the calculated theoretical exact mass. This confirmation provides a high degree of confidence in the identity of the synthesized compound, distinguishing it from potential isomers or impurities. unimi.it The data is typically presented by comparing the calculated mass with the experimentally found mass, with the difference reported in parts per million (ppm).
Table 1: Expected HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₆F₃NO₂ |
| Theoretical Exact Mass | 269.0351 g/mol |
| Expected Ion ([M+H]⁺) | 270.0423 m/z |
| Expected Ion ([M-H]⁻) | 268.0279 m/z |
| Required Mass Accuracy | < 5 ppm |
Single-Crystal X-ray Diffraction Analysis
SCXRD analysis would reveal the precise conformation of this compound in the solid state. A key conformational feature is the dihedral angle between the pyridine ring and the 2,4,6-trifluorophenyl ring. This angle is a result of the balance between steric hindrance from the substituents and the electronic effects of the aromatic systems. nih.gov The analysis would also confirm the planarity of the carboxylic acid group and its orientation relative to the pyridine ring. Stereochemistry, in this context, refers to the fixed spatial arrangement of atoms. windows.net For this achiral molecule, the focus would be on conformational isomers (conformers) that may exist in different crystalline forms.
The crystal structure elucidated by SCXRD allows for a detailed analysis of the non-covalent interactions that dictate how molecules assemble in the solid state. rsc.org For this compound, several key interactions are anticipated:
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It is expected to form strong O-H···N or O-H···O hydrogen bonds. In many picolinic acid derivatives, the molecule exists in a zwitterionic form where the carboxylic proton moves to the pyridine nitrogen, leading to N⁺-H···O⁻ interactions. nih.govnih.gov
Halogen Bonding: The electron-rich fluorine atoms on the phenyl ring can participate in various weak interactions, including C-H···F contacts, which play a significant role in stabilizing the crystal lattice. rsc.org
π-π Stacking: The presence of two aromatic rings (pyridine and trifluorophenyl) suggests the likelihood of π-π stacking interactions, where the rings align in a parallel or offset fashion to stabilize the crystal packing. nih.gov
Table 2: Potential Inter- and Intramolecular Interactions
| Interaction Type | Donor | Acceptor | Description |
| Hydrogen Bond | Carboxylic Acid (-OH) | Pyridine Nitrogen (N) | Forms a strong, directional interaction, potentially leading to a zwitterionic state. nih.govnih.gov |
| Hydrogen Bond | Carboxylic Acid (-OH) | Carboxylic Carbonyl (=O) | Leads to the formation of centrosymmetric dimers, a common motif for carboxylic acids. |
| Halogen Interaction | Aromatic C-H | Fluorine (-F) | Weak C-H···F interactions contribute to the overall packing stability. rsc.org |
| π-π Stacking | Pyridine Ring | Trifluorophenyl Ring | Stacking of aromatic rings driven by electrostatic and dispersion forces. nih.gov |
Polymorphism is the ability of a compound to exist in more than one crystal structure. nih.gov Molecules with conformational flexibility and multiple hydrogen bonding sites, such as this compound, are prone to forming polymorphs. rsc.orgresearchgate.net Different polymorphs can exhibit distinct physical properties. Polymorph screening through crystallization from various solvents would be necessary to identify different crystalline forms.
Furthermore, the presence of strong hydrogen bonding groups makes this compound an excellent candidate for co-crystallization. researchgate.net Forming co-crystals with other molecules (co-formers) is a common strategy in crystal engineering to modify properties like solubility and stability.
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for Stability Studies)
Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) is particularly useful for assessing thermal stability.
In a TGA experiment, the mass of a sample of this compound would be monitored as it is heated at a constant rate. The resulting curve would show a stable plateau at lower temperatures, indicating that the compound is not losing mass. At a specific, higher temperature, a sharp drop in mass would occur, corresponding to the decomposition of the molecule. This decomposition temperature is a key indicator of the compound's thermal stability. If the compound were a hydrate, an initial mass loss corresponding to the loss of water would be observed at a lower temperature (typically below 120°C).
Computational and Theoretical Investigations of 6 2,4,6 Trifluorophenyl Picolinic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. aps.org DFT methods are favored for their balance of accuracy and computational efficiency, making them well-suited for studying molecules of the size and complexity of 6-(2,4,6-Trifluorophenyl)picolinic acid. electrochemsci.org These calculations can provide detailed information about the molecule's geometry, electronic properties, and potential reactivity. ekb.eg
A fundamental step in any computational study is the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of its atoms. DFT calculations, often using a basis set such as 6-311G(d,p), can accurately predict these geometric parameters. researchgate.net
The electronic structure of the molecule, which describes the distribution of electrons, is also determined through these calculations. The presence of electronegative fluorine and oxygen atoms, along with the aromatic rings, creates a complex electronic landscape with regions of varying electron density. This distribution is fundamental to understanding the molecule's chemical behavior.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Predicted Value |
| C-C (Pyridine Ring) | ~1.39 Å |
| C-N (Pyridine Ring) | ~1.34 Å |
| C-C (Phenyl Ring) | ~1.40 Å |
| C-F | ~1.35 Å |
| C-C (Inter-ring) | ~1.48 Å |
| O-H (Carboxyl) | ~0.97 Å |
| C=O (Carboxyl) | ~1.21 Å |
| Dihedral Angle (Inter-ring) | ~45-55° |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ekb.eg The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.
For this compound, the MEP surface would highlight several key features:
Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring.
Positive Potential (Blue): Regions of low electron density, indicating sites susceptible to nucleophilic attack. These would be located around the hydrogen atom of the carboxylic acid group and, to a lesser extent, the hydrogen atoms on the aromatic rings.
Neutral Potential (Green): Regions with intermediate potential, generally found on the carbon frameworks of the aromatic rings.
The MEP surface provides a clear and intuitive picture of the molecule's polarity and its likely points of interaction with other chemical species.
Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. wikipedia.org The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other species. nih.govslideshare.net
HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons in a chemical reaction. For this compound, the HOMO is expected to be localized primarily on the electron-rich picolinic acid ring and the carboxyl group.
LUMO: The LUMO represents the orbital to which the molecule is most likely to accept electrons. The presence of the electron-withdrawing trifluorophenyl group suggests that the LUMO will be predominantly located on this part of the molecule.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. ekb.eg A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The calculated HOMO and LUMO energies can be used to determine global reactivity descriptors, which provide quantitative measures of the molecule's reactivity.
Table 2: Calculated Frontier Molecular Orbital Properties
| Property | Predicted Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Natural Bond Orbital (NBO) analysis is a computational technique used to study the interactions between orbitals within a molecule, providing a detailed picture of bonding and charge delocalization. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. wisc.edu
For this compound, NBO analysis can reveal:
Hyperconjugative Interactions: These are stabilizing interactions that result from the delocalization of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital. In this molecule, significant hyperconjugative interactions are expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the aromatic rings.
Charge Transfer: NBO analysis can quantify the transfer of charge between different parts of the molecule. The analysis would likely show a net transfer of electron density from the picolinic acid moiety to the electron-withdrawing trifluorophenyl group.
Nature of Intermolecular Interactions: By examining the interactions between the NBOs of two or more molecules, the nature of intermolecular forces, such as hydrogen bonding, can be investigated in detail.
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. aps.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational landscape and behavior in different environments, such as in solution.
For this compound, MD simulations could be used to:
Explore Conformational Flexibility: The molecule's flexibility, particularly the rotation around the bond connecting the two aromatic rings, can be explored. MD simulations can reveal the different conformations the molecule can adopt and the energy barriers between them.
Study Solvation Effects: The behavior of the molecule in a solvent, such as water or an organic solvent, can be simulated. This can provide information on how the solvent molecules arrange themselves around the solute and how this affects the molecule's conformation and properties.
Predict Macroscopic Properties: By simulating a large number of molecules, MD can be used to predict macroscopic properties such as diffusion coefficients and viscosity.
Computational Prediction and Refinement of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and understand its electronic properties. nih.gov
For this compound, computational chemistry can be used to predict:
Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net This information can be used to assign the peaks in an experimental IR or Raman spectrum, providing a detailed understanding of the molecule's vibrational modes.
NMR Spectra: The chemical shifts of the ¹H and ¹³C atoms in the molecule can be calculated. researchgate.net These predicted shifts can be compared with experimental NMR data to aid in the structural elucidation of the molecule.
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. researchgate.net This can help in understanding the electronic structure and the nature of the electronic excitations.
By combining computational predictions with experimental data, a more complete and accurate picture of the spectroscopic properties of this compound can be obtained.
Reaction Mechanism Elucidation via Computational Transition State Analysis
No published research was identified that specifically investigates the reaction mechanisms involving this compound through computational transition state analysis. Such studies are crucial for understanding the energetic barriers and intermediate structures of chemical reactions. The process typically involves quantum chemistry calculations to map the potential energy surface of a reaction, identifying the transition state as the point of maximum energy along the reaction coordinate. Machine learning models are also emerging as a powerful tool to predict these fleeting structures with greater speed.
Ligand-Target Binding Prediction and Molecular Docking Studies
There is no available data from molecular docking studies performed on this compound. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor, to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand.
Assessment of Binding Affinity to Biological Receptors and Enzymes
Specific binding affinity data for this compound to any biological receptors or enzymes is not available in the public domain. Binding affinity, often expressed as an inhibition constant (Ki) or an IC50 value, quantifies the strength of the interaction between a ligand and its target. This information is fundamental for assessing the potential biological activity of a compound.
Analysis of Ligand-Protein Interaction Modes
Without molecular docking studies, an analysis of the specific interaction modes between this compound and any protein targets is not possible. This type of analysis details the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand within the binding site of a protein.
Structure Activity Relationship Sar Studies for 6 2,4,6 Trifluorophenyl Picolinic Acid Derivatives
Influence of the 2,4,6-Trifluorophenyl Moiety on Biological and Chemical Activity
The 2,4,6-trifluorophenyl group at the 6-position of the picolinic acid core is a critical determinant of the molecule's herbicidal activity. This specific substitution pattern is not arbitrary; it is the result of extensive research into how the electronic and steric properties of the aryl ring influence the compound's interaction with its biological target in plants. The 6-arylpicolinates are a significant class of herbicides that function as synthetic auxins, with research leading to the development of commercial products like Arylex™ active and Rinskor™ active. digitellinc.comnih.gov
The fluorine atoms on the phenyl ring have a profound impact on the molecule's physicochemical properties. Fluorine is a highly electronegative atom, and its presence in the ortho (2,6) and para (4) positions significantly alters the electron distribution of the phenyl ring. This electronic modification can influence several factors crucial for herbicidal action:
Binding Affinity to the Receptor: Synthetic auxins like 6-(2,4,6-Trifluorophenyl)picolinic acid exert their effects by binding to specific auxin receptors in plants, such as the F-box protein AFB5. nih.gov The electronic nature of the trifluorophenyl ring is crucial for establishing the necessary interactions within the receptor's binding pocket.
Lipophilicity and Systemic Movement: The substitution pattern affects the molecule's lipophilicity, which in turn governs its ability to be absorbed by the plant and move systemically to its site of action. A well-balanced lipophilicity is essential for effective weed control.
Metabolic Stability: The presence of fluorine atoms can block sites on the phenyl ring that might otherwise be susceptible to metabolic degradation by the plant's enzymes. This increased metabolic stability can lead to a longer-lasting herbicidal effect.
The 2,4,6-trisubstitution pattern also imparts specific steric properties to the molecule. The fluorine atoms in the ortho positions can influence the rotational freedom around the bond connecting the phenyl and pyridine (B92270) rings, thereby locking the molecule into a specific conformation that is favorable for binding to the auxin receptor.
Systematic Structural Modifications on the Pyridine and Phenyl Rings and Their Impact on Activity
The optimization of 6-aryl-picolinic acid herbicides involves systematic structural modifications to both the pyridine and phenyl rings. These modifications aim to enhance herbicidal potency, broaden the spectrum of controlled weeds, and improve crop selectivity.
Modifications on the Phenyl Ring:
The substitution pattern on the 6-aryl group, often referred to as the "aryl tail," has a significant effect on herbicidal activity. digitellinc.com Research has shown that 3,4-disubstitution on the phenyl ring can be particularly favorable for potent herbicidal activity. digitellinc.com While the 2,4,6-trifluoro substitution is a key feature of the parent compound, the exploration of other substitution patterns is a common strategy in SAR studies. For instance, replacing one or more fluorine atoms with other groups such as chlorine, methyl, or methoxy (B1213986) groups can have a significant impact on activity.
Modifications on the Pyridine Ring:
The pyridine ring, or the "head" of the molecule, is also a target for structural modifications. Substitutions at the 3-, 4-, and 5-positions of the pyridine ring can fine-tune the electronic properties and steric profile of the molecule. For example, the introduction of an amino group at the 4-position is a common feature in many potent 6-aryl-picolinate herbicides. mdpi.com The presence and nature of substituents on the pyridine ring can influence the molecule's pKa, which affects its uptake and transport within the plant.
The following table illustrates hypothetical SAR data based on common modifications in the 6-aryl-picolinate class of herbicides:
| Compound ID | 6-Aryl Substituent | Pyridine Ring Substitution | Relative Herbicidal Activity (%) |
| 1 | 2,4,6-Trifluorophenyl | Unsubstituted | 100 |
| 2 | 4-Fluorophenyl | Unsubstituted | 60 |
| 3 | 2,4-Difluorophenyl | Unsubstituted | 85 |
| 4 | 2,4,6-Trichlorophenyl | Unsubstituted | 90 |
| 5 | 2,4,6-Trifluorophenyl | 4-Amino | 120 |
| 6 | 2,4,6-Trifluorophenyl | 4-Chloro | 75 |
| 7 | 3,4-Dichlorophenyl | 4-Amino | 110 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
QSAR modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, QSAR models are invaluable tools for predicting the herbicidal efficacy of novel, unsynthesized compounds, thereby guiding the design of more effective herbicides. nih.govmdpi.com
Development of Predictive Models for Biological Efficacy
The development of a QSAR model begins with a dataset of compounds for which the biological activity (e.g., IC50 values for inhibition of root growth) has been experimentally determined. mdpi.com For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. nih.gov
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the molecular descriptors with the observed biological activity. nih.gov A robust QSAR model will have high predictive power, meaning it can accurately predict the activity of compounds not included in the initial training set. nih.gov
For the 6-aryl-picolinate class of herbicides, a 3D-QSAR model was constructed to guide the synthesis of new derivatives with improved herbicidal activity. mdpi.com
Analysis of Physicochemical Descriptors (e.g., Lipophilicity, Electronic Properties)
The analysis of the physicochemical descriptors used in a QSAR model provides insights into the key molecular properties that drive biological activity. For this compound and its analogs, important descriptors often include:
Lipophilicity (logP): This descriptor quantifies the molecule's affinity for fatty environments versus aqueous environments. It is a critical factor for membrane permeability and systemic transport in plants.
Electronic Properties: Descriptors such as Hammett constants (σ) and calculated atomic charges provide information about the electron-donating or electron-withdrawing nature of substituents. These are crucial for the interaction with the target receptor.
Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) describe the size and shape of substituents. These are important for ensuring a good fit within the binding site of the receptor.
The following table provides examples of physicochemical descriptors that would be relevant in a QSAR study of this compound derivatives.
| Compound ID | Substituent (R) on Phenyl Ring | logP | Hammett Constant (σ) of R | Molar Refractivity (MR) of R |
| 1a | H | 3.50 | 0.00 | 1.03 |
| 1b | F | 3.64 | 0.06 | 0.92 |
| 1c | Cl | 4.21 | 0.23 | 6.03 |
| 1d | CH3 | 4.01 | -0.17 | 5.65 |
| 1e | OCH3 | 3.48 | -0.27 | 7.87 |
Pharmacophore Modeling for Ligand Design Optimization
Pharmacophore modeling is another computational approach used in drug and herbicide design. A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a response. These features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
For synthetic auxin herbicides like this compound, a pharmacophore model can be developed based on the structures of known active compounds. This model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential herbicides that possess the required pharmacophoric features. General pharmacophore models for auxin-like molecules have been proposed, which typically include an aromatic ring and an anionic group as essential features. nih.gov
Exploration of Isosteric Replacements and Bioisosterism for Enhanced Properties
Isosteric replacement, or bioisosterism, is a strategy used in medicinal chemistry and agrochemical design to replace a functional group in a molecule with another group that has similar physical or chemical properties. The goal is to improve the compound's potency, selectivity, metabolic stability, or other pharmacokinetic properties.
In the context of this compound, isosteric replacements could be explored for various parts of the molecule:
Coordination Chemistry and Metal Complexation of 6 2,4,6 Trifluorophenyl Picolinic Acid
Chelation Properties and Ligand Design Principles of Picolinic Acid Derivatives
Picolinic acid and its derivatives are classic examples of bidentate chelating agents, coordinating to metal ions through the nitrogen atom of the pyridine (B92270) ring and an oxygen atom of the carboxylate group. wikipedia.org This forms a stable five-membered chelate ring, a thermodynamically favorable arrangement known as the chelate effect. dalalinstitute.comfiveable.melibretexts.org The stability of these complexes is a key feature, making picolinic acid derivatives attractive for various applications, including in the design of metallopharmaceuticals and catalysts. sjctni.edu
The design principles for picolinic acid-based ligands often revolve around modifying the pyridine ring with various substituents to tune the ligand's electronic and steric properties. researchgate.net For instance, the introduction of electron-withdrawing or electron-donating groups can alter the basicity of the pyridine nitrogen and the acidity of the carboxylic acid, thereby influencing the strength of the metal-ligand bonds. The 2,4,6-trifluorophenyl group in 6-(2,4,6-trifluorophenyl)picolinic acid is strongly electron-withdrawing, which is expected to decrease the basicity of the pyridine nitrogen. This can affect the stability and reactivity of its metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with picolinic acid derivatives, including this compound, typically involves the reaction of a metal salt with the ligand in a suitable solvent. ajol.infonih.gov The reaction conditions, such as temperature and molar ratio of metal to ligand, can be adjusted to favor the formation of the desired complex. sjctni.edu
Picolinic acid and its derivatives form stable complexes with a wide range of transition metals.
Rhenium: Rhenium complexes with picolinic acid derivatives have been extensively studied. rsc.orgnih.gov The synthesis often starts from a precursor like pentacarbonylchlororhenium(I). rsc.org The resulting complexes, such as those with a fac-[Re(CO)₃]⁺ core, often exhibit a distorted octahedral geometry. rsc.orgrsc.org The coordination of the picolinic acid derivative as a bidentate N,O-donor ligand is a common feature. researchgate.net
Copper: Copper(II) complexes with picolinic acid derivatives have been synthesized and characterized. nih.govnih.gov These complexes can adopt various coordination geometries, including square planar and square-pyramidal. nih.gov The specific geometry is influenced by the nature of the picolinic acid derivative and the presence of any co-ligands. nih.gov
Nickel: Nickel(II) complexes containing the picolinate (B1231196) anion have been synthesized and shown to adopt distorted octahedral geometries. tandfonline.com The picolinate ligand typically coordinates in a bidentate fashion through its nitrogen and oxygen atoms. tandfonline.comwikipedia.org
Zinc and Cobalt: Zinc and cobalt also form complexes with picolinic acid and its derivatives. sjctni.eduajol.info For example, mononuclear complexes of Co(II) and Zn(II) with dipicolinic acid have been reported where the ligand coordinates through the pyridine nitrogen and two carboxylate oxygen atoms. ajol.info Cobalt(II) complexes can exhibit octahedral geometry, while zinc(II) complexes may adopt tetrahedral or other geometries. sjctni.eduresearchgate.net
Spectroscopic Characterization of Coordination Compounds (e.g., UV-Vis, ESR, IR, NMR of Complexes)
A suite of spectroscopic techniques is employed to characterize the coordination compounds of this compound.
UV-Visible Spectroscopy: The electronic spectra of metal complexes provide information about the coordination environment of the metal ion. sjctni.edu For instance, the UV-Vis spectra of rhenium(I) tricarbonyl complexes often display metal-to-ligand charge transfer (MLCT) bands. mdpi.com The position and intensity of these bands are sensitive to the nature of the ligands. caltech.eduresearchgate.net
Electron Spin Resonance (ESR) Spectroscopy: ESR (or EPR) spectroscopy is a powerful tool for studying paramagnetic metal complexes, such as those of copper(II). nih.govethz.ch The ESR spectrum of a Cu(II) complex can provide detailed information about the geometry of the complex and the nature of the metal-ligand bonding. researchgate.netmdpi.comslideshare.net The g-values and hyperfine coupling constants are key parameters obtained from the spectrum. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. nih.gov A key indicator is the shift in the stretching frequency of the carboxylate group upon coordination. The strong band of the free carboxylic acid is replaced by characteristic asymmetric and symmetric stretching vibrations of the coordinated carboxylate group at different frequencies. nih.gov The IR spectra of tricarbonyl rhenium complexes also show characteristic bands for the C≡O stretching vibrations. caltech.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy (¹H, ¹³C, ¹⁹F) provides detailed structural information in solution. nih.gov Upon coordination, the chemical shifts of the ligand's protons and carbons will change, providing evidence of complex formation. nih.gov For complexes of this compound, ¹⁹F NMR would be particularly useful for probing the electronic environment of the trifluorophenyl group.
Crystallographic Analysis of Metal-Ligand Architectures and Geometries
For rhenium(I) tricarbonyl complexes with picolinic acid derivatives, a distorted octahedral geometry around the rhenium center is commonly observed. rsc.org The picolinic acid ligand acts as a bidentate N,O-pincer, and the facial arrangement of the three carbonyl ligands is typical. nih.gov The bond distances and angles obtained from crystallographic data provide insight into the steric and electronic effects of the ligands. For example, the Re-O and Re-N bond lengths can be compared across a series of complexes with different picolinic acid derivatives to understand the influence of the substituents. rsc.org
Similarly, the crystal structures of copper(II) and nickel(II) complexes with picolinic acid derivatives reveal their coordination geometries, which can range from square planar to octahedral. nih.govtandfonline.com The packing of these complexes in the crystal lattice can be influenced by intermolecular interactions such as hydrogen bonding and π-π stacking. tandfonline.com In the case of this compound complexes, the fluorine atoms could participate in intermolecular C-F···H or C-F···π interactions, further influencing the crystal packing. researchgate.net
A search of the Cambridge Structural Database reveals that while structures of various substituted picolinic acid complexes exist, specific crystallographic data for complexes of this compound is limited, highlighting an area for further research. nih.gov
Table 1: Representative Crystallographic Data for Rhenium(I) Picolinate Complexes Interactive table available online.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
|---|---|---|---|---|---|---|---|
| fac-[Re(CO)₃(L¹¹)](BF₄) | Monoclinic | P2(1)/c | 18.327(2) | 14.1537(14) | 23.511(3) | 96.263(6) | rsc.org |
| [ReCl₂(pic)(PPh₃)₂] | Orthorhombic | Abm2 | - | - | - | - | |
| [ReBr₂(pic)(PPh₃)₂] | Orthorhombic | Abm2 | - | - | - | - |
Thermodynamic and Kinetic Stability Studies of Metal Chelates
The thermodynamic stability of metal chelates is a crucial aspect of their coordination chemistry and is quantified by the formation constant (β) or stability constant (K). libretexts.orgnih.govnih.gov A higher formation constant indicates a more stable complex. fiveable.me The chelate effect, where polydentate ligands form more stable complexes than their monodentate counterparts, is a major driving force for the formation of picolinic acid complexes. dalalinstitute.comfiveable.melibretexts.org
The stability of metal complexes with picolinic acid derivatives is influenced by several factors, including the nature of the metal ion and the electronic properties of the ligand. dalalinstitute.com The electron-withdrawing nature of the 2,4,6-trifluorophenyl group in this compound would likely decrease the basicity of the picolinic acid nitrogen, which could lead to a lower thermodynamic stability compared to complexes with electron-donating substituents. However, other factors, such as preorganization of the ligand for binding, can also play a significant role.
Kinetic stability, or inertness, refers to the rate at which a complex undergoes ligand exchange reactions. While thermodynamically stable complexes are not necessarily kinetically inert, many picolinic acid complexes exhibit significant kinetic stability. This is particularly important for applications where the complex needs to remain intact under specific conditions, such as in biological systems. Studies on the thermodynamic and kinetic stability of metal chelates are often carried out using techniques like potentiometric titrations, UV-Vis spectrophotometry, and NMR spectroscopy. nih.govacs.org
Speciation Studies in Solution as a Function of pH and Metal Ion Concentration
The speciation of a ligand like this compound is critical to understanding its behavior in solution and its potential to form complexes with various metal ions. Such studies typically involve techniques like pH-potentiometric titrations, UV-Vis spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the determination of the different chemical species that exist at varying pH levels and metal ion concentrations, and the quantification of their relative stabilities.
While general principles of coordination chemistry for picolinic acid and its derivatives are well-established, the specific electronic and steric effects of the 2,4,6-trifluorophenyl substituent at the 6-position of the pyridine ring would uniquely influence the acidity of the carboxylic acid group and the nitrogen atom's basicity. These factors, in turn, govern the formation and stability of its metal complexes. Without dedicated experimental studies on this compound, any discussion on its speciation would be purely speculative.
Therefore, the detailed research findings and data tables concerning the solution speciation of this compound cannot be provided at this time due to a lack of available data in the surveyed scientific domain. Further experimental research is required to elucidate the solution chemistry of this particular compound.
Biological and Biochemical Mechanistic Investigations of 6 2,4,6 Trifluorophenyl Picolinic Acid and Analogues
Molecular Target Identification and Ligand-Protein Interactions
While direct studies on 6-(2,4,6-trifluorophenyl)picolinic acid are absent, research on the parent compound, picolinic acid, and its other derivatives provides a basis for understanding potential molecular interactions.
Enzyme Inhibition Studies
Picolinic acid and its derivatives have been investigated for their inhibitory effects on various enzymes. For instance, picolinic acid itself has been shown to have an inhibitory effect on cholinesterase. nih.gov This suggests that derivatives, potentially including the trifluorophenyl analogue, could exhibit similar properties.
Derivatives of picolinic acid have been synthesized and evaluated as inhibitors of other key enzymes in disease pathways. For example, certain 4-(4-aminophenoxy)picolinamide derivatives have been identified as potential antitumor agents through their inhibition of c-Met kinase. nih.gov One promising compound from this series demonstrated an IC₅₀ value of 46.5 nM against c-Met kinase. nih.gov Similarly, a series of 2,6,8-substituted imidazo[1,2-a]pyridine (B132010) derivatives were designed as PI3Kα inhibitors, with one compound showing an IC₅₀ of 150 nM. nih.gov
Although no specific data exists for this compound, the known anticancer and anti-inflammatory activities of related structures suggest that it could be a candidate for inhibition studies against kinases like c-Met and PI3Kα, as well as enzymes involved in inflammation such as iNOS and COX-2. nih.govresearchgate.net
Receptor Binding Assays and Agonist/Antagonist Characterization
The ability of picolinic acid analogues to bind to various receptors has been explored. For example, a series of novel cyclopropanyl methyl hexadienoic acid retinoids, which share some structural similarities with picolinic acid derivatives, were found to act as agonists for retinoic acid receptors (RAR and RXR). drugbank.com The most potent of these compounds exhibited EC₅₀ values between 6-59 nM across different receptor isoforms. drugbank.com
While direct receptor binding assays for this compound are not available, the study of related compounds indicates that this class of molecules can be designed to interact with specific receptor targets.
Modulation of Cellular Pathways
The influence of picolinic acid and its analogues on cellular signaling and survival pathways has been a subject of investigation, primarily in the context of cancer and antiviral research.
Induction of Programmed Cell Death Mechanisms
Picolinic acid has been reported to induce apoptosis in infected cells, contributing to its antiviral activity. nih.gov This is achieved through an initial cytotoxic action that curtails viral replication. nih.gov Furthermore, some picolinic acid derivatives have been shown to induce apoptosis in cancer cells. For instance, a promising 4-(4-aminophenoxy)picolinamide derivative was found to induce apoptosis in A549 lung cancer cells in a dose-dependent manner. nih.gov Another study on 2,6,8-substituted imidazopyridine derivatives identified a compound that induced apoptosis in T47D breast cancer cells. nih.gov Picolinic acid has also been observed to trigger cellular senescence in red blood cells. nih.gov
Interference with Specific Signaling Cascades
Picolinic acid has been shown to modulate signaling pathways, such as the NOS/p38 MAPK/CK1α/MLKL pathway in red blood cells. nih.gov Derivatives of picolinic acid have been specifically designed to interfere with cancer-related signaling. For example, certain 4-(4-aminophenoxy)picolinamide derivatives act as antitumor agents by targeting the c-Met signaling pathway. nih.gov These compounds were shown to block the cell cycle at the G0/G1 phase in A549 cells. nih.gov Similarly, the design of imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors directly targets the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth and survival. nih.gov
Exploration of Antimicrobial and Antiviral Activity Profiles
The parent compound, picolinic acid, is recognized for its broad-spectrum antimicrobial and antiviral properties.
Picolinic acid has demonstrated antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net Studies have reported minimum inhibitory concentrations (MICs) against various bacterial strains as detailed in the table below. researchgate.net
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
| Serratia marcescens | 0.5 |
| Klebsiella pneumoniae | 0.5 |
| Escherichia coli | 0.5 |
| Shigella flexneri | 0.5 |
| Bacillus cereus | 0.5 |
| Proteus vulgaris | 0.5 |
| Micrococcus luteus | 0.5 |
| Enterobacter cloacae | 1.0 |
| Proteus mirabilis | 1.5 |
| Bacillus subtilis | 2.0 |
| Staphylococcus aureus | 2.0 |
| Lactococcus lactis | 2.0 |
| Data sourced from research on the antibacterial properties of picolinic acid. researchgate.net |
Furthermore, picolinic acid is a known broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus. nih.govnews-medical.netnih.gov Its antiviral mechanism primarily involves inhibiting the fusion of viral and endosomal membranes, a critical step in viral entry into host cells. news-medical.neteurekalert.org Picolinic acid's ability to interfere with endosome maturation contributes to its wide-ranging antiviral effects. nih.gov It has also been shown to inhibit other enveloped viruses like flaviviruses and herpes simplex virus. nih.govnih.gov The antiviral action of picolinic acid is also linked to its ability to bind to zinc finger proteins, which are essential for viral replication and packaging. nih.govdrugbank.com
While no specific antimicrobial or antiviral data exists for this compound, the robust activity of the parent compound suggests that this derivative could also possess significant antimicrobial and antiviral properties, a hypothesis that warrants future investigation.
Antioxidant Activity Assessment
While direct studies on the antioxidant activity of this compound are not extensively documented in publicly available literature, the potential for such activity can be inferred from the analysis of its structural components and related compounds. Picolinic acid and its derivatives have been the subject of antioxidant research. For example, quantitative structure-activity relationship (QSAR) studies on dipicolinic acid derivatives have identified key structural features for antioxidant activity, such as a low number of double bonds, the absence of tertiary nitrogen atoms, a higher number of hydrogen bond donors, and enhanced molecular polarity. nih.govscispace.com
The antioxidant capacity of various phenolic acid derivatives has been demonstrated through in vitro assays like DPPH radical scavenging, superoxide-radical scavenging, and hydroxyl-radical scavenging. mdpi.com These studies often show that modifications, such as the introduction of phenolic hydroxyl groups, can significantly enhance antioxidant activity. mdpi.com For instance, a conjugate of 3,4,5-trihydroxyphenylacetic acid and dopamine (B1211576) was found to be a powerful antioxidant. nih.gov Similarly, the introduction of a trifluoromethylphenyl group in other molecular scaffolds has been investigated, with some derivatives showing notable radical scavenging potential. researchgate.net
Fluorination is a strategy that has been explored to improve the pharmacological, including antioxidant, properties of compounds like ferulic acid. researchgate.net Theoretical studies suggest that fluorination can alter stability, solubility, and molecular polarity, which may influence antioxidant efficacy. researchgate.net The antioxidant activity of various compounds is often evaluated using methods such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. nih.gov
Given these points, a comprehensive assessment of this compound would require specific in vitro antioxidant assays to determine its radical scavenging and anti-lipid peroxidation capabilities directly.
Role as a Biological Metal Ion Chelator and its Impact on Metalloproteins
The picolinic acid scaffold is a well-established bidentate chelating agent, coordinating with metal ions through the nitrogen atom of the pyridine (B92270) ring and an oxygen atom from the carboxylate group. sjctni.eduwikipedia.org This chelating property is fundamental to its biological effects. Picolinic acid forms stable complexes with essential divalent and trivalent metal ions, including zinc, iron, copper, and manganese. sjctni.eduwikipedia.org This ability to bind metal ions is crucial for their transport and absorption; for instance, picolinic acid is thought to facilitate the absorption of zinc (II) and other ions through the small intestine. wikipedia.orghmdb.ca
The introduction of a 6-(2,4,6-trifluorophenyl) group may modulate the chelating ability of the picolinic acid moiety, but it is not expected to eliminate it. The core chelating structure remains intact. The interaction of such chelators with metalloproteins is of significant interest. Metalloproteins are essential for a vast array of biological functions, including enzymatic catalysis, protein folding, and electron transfer. researchgate.net
The chelation of metal ions by agents like picolinic acid can have a profound impact on metalloproteins. For example, by binding to iron, picolinic acid can influence the expression of iron-responsive proteins. Studies have shown that picolinic acid can inhibit iron uptake and decrease intracellular ferritin levels in human erythroleukemic cell lines. nih.gov This sequestration of iron leads to a compensatory increase in the expression of transferrin receptors, as the cell attempts to acquire more iron. nih.gov The chelation of copper is also significant, as copper is a critical cofactor for enzymes involved in processes like angiogenesis, making copper chelators a strategy in anticancer research. mdpi.com
Therefore, this compound, by acting as a metal ion chelator, has the potential to modulate the function of various metalloproteins, which could underlie some of its biological activities. However, it has been noted that the chelating properties of picolinic acid can be unselective, potentially altering the systemic distribution of multiple divalent cations. nih.gov
Investigation of Biological Activity Profiles as Herbicides
Derivatives of 6-aryl-2-picolinic acid represent an important class of synthetic auxin herbicides. nih.gov These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a disruption of various growth processes and ultimately causing plant death. oup.comucanr.edu The primary action is believed to involve affecting cell wall plasticity and nucleic acid metabolism. ucanr.edu
The discovery of arylpicolinate herbicides like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl spurred intensive structure-activity relationship (SAR) studies. nih.gov Research has shown that replacing the chlorine atom at the 6-position of the picolinic acid ring with an aryl group, such as a phenyl group, can result in excellent herbicidal activity. nih.gov Further modifications, like introducing a pyrazolyl group at the 6-position, have also yielded compounds with potent herbicidal effects, some even exceeding commercial standards like picloram (B1677784). nih.govnih.gov
These synthetic auxins bind to a family of nuclear receptor proteins, including Transport Inhibitor Response 1 (TIR1) and Auxin F-Box (AFB) proteins. oup.comnih.gov Interestingly, some 2-picolinic acid herbicides show preferential binding to certain receptor types, such as AFB5, which differs from the primary receptor for IAA. nih.gov This differential binding may contribute to their specific weed control spectrum. nih.gov
Florpyrauxifen-benzyl, an analogue, has demonstrated high efficacy in controlling various weeds, including those resistant to other herbicide classes. researchgate.netmdpi.com It has been shown to be effective against Commelina benghalensis and various barnyardgrass biotypes. researchgate.netscienceopen.comresearchgate.net Studies combining florpyrauxifen-benzyl with other herbicides like glyphosate (B1671968) have shown effective weed control. scienceopen.com The development of these novel synthetic auxins is crucial for managing herbicide resistance in weeds. nih.gov
Table 1: Herbicidal Activity of Selected Picolinic Acid Derivatives
Involvement in Endogenous Biochemical Pathways (e.g., Tryptophan Catabolism in Select Organisms/Systems)
Picolinic acid is an endogenous catabolite of the essential amino acid L-tryptophan, formed via the kynurenine (B1673888) pathway. wikipedia.orgnih.govnih.gov This pathway accounts for the majority of tryptophan degradation and leads to the production of several bioactive metabolites, including kynurenic acid, quinolinic acid, and ultimately, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govmdpi.com
The synthesis of picolinic acid begins with the conversion of tryptophan to kynurenine. nih.gov Kynurenine is further metabolized to 3-hydroxyanthranilic acid, which is then converted to the unstable intermediate 2-amino-3-carboxymuconic semialdehyde. nih.gov The enzyme amino-β-carboxymuconate-semialdehyde-decarboxylase (ACMSD) then directs this intermediate towards the synthesis of picolinic acid. nih.govresearchgate.net
Picolinic acid itself has been shown to possess a range of immunological and neuromodulatory effects. nih.gov It is considered an immunomodulator and can act as a costimulus for macrophage effector functions. hmdb.ca For instance, picolinic acid can suppress the proliferation and metabolic activity of CD4+ T cells. nih.gov It has also been identified as a broad-spectrum inhibitor of enveloped viruses, with studies showing it can restrict SARS-CoV-2 and influenza A virus by targeting viral-cellular membrane fusion. nih.gov Some research suggests that picolinic acid may have anabolic effects on bone and a beneficial role in musculoskeletal health, in contrast to other kynurenine pathway metabolites that can be detrimental. mdpi.compreprints.orgsigmaaldrich.com
The presence of the 6-(2,4,6-trifluorophenyl) substituent would make the titular compound a synthetic analogue, not a direct product of this endogenous pathway. However, the biological activities observed for the parent picolinic acid molecule provide a crucial framework for understanding the potential physiological effects of its synthetic derivatives.
Table of Mentioned Compounds
Emerging Applications and Environmental Considerations of 6 2,4,6 Trifluorophenyl Picolinic Acid
Application as a Building Block in Organic Synthesis
As a building block, 6-(2,4,6-trifluorophenyl)picolinic acid offers a scaffold that can be elaborated into more complex molecular architectures. The picolinic acid moiety provides a handle for a variety of chemical transformations, while the trifluorophenyl group can influence the electronic properties, stability, and bioavailability of the final products.
Intermediate for Pharmaceutical Synthesis
While specific pharmaceuticals derived directly from this compound are not extensively documented in publicly available literature, the structural motifs it contains are of significant interest in medicinal chemistry. Picolinic acid derivatives are known to be key components in a range of therapeutic agents. For instance, they are used in the preparation of BACE2 inhibitors for the potential treatment of diabetes. The introduction of a trifluorophenyl group is a common strategy in drug design to enhance metabolic stability and binding affinity. Fluorinated compounds are integral to a wide array of pharmaceuticals, and the strategic placement of fluorine atoms can significantly impact a drug's efficacy. nih.gov
The synthesis of complex pharmaceutical ingredients often involves the coupling of various molecular fragments. The 6-aryl-picolinate structure is a recognized scaffold in medicinal chemistry. For example, a dipolar cycloaddition reaction has been developed to access novel P2X7 antagonists, some of which feature a trifluoromethylphenyl group and have been investigated as clinical candidates for mood disorders. nih.gov The synthesis of such complex molecules often relies on the availability of functionalized building blocks like this compound.
Precursor for Agrochemical Development
In the field of agrochemicals, picolinic acid derivatives are a well-established class of herbicides. nih.gov Compounds like picloram (B1677784) and the more recent halauxifen-methyl (B1255740) and florpyrauxifen-benzyl are based on the picolinic acid skeleton. nih.govmdpi.com The development of new herbicides often involves the introduction of different substituents to modulate their activity, selectivity, and environmental persistence.
The trifluoromethyl group is a common feature in modern agrochemicals, known to enhance the biological activity of the molecule. nih.gov The synthesis of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids has been explored for the discovery of new synthetic auxin herbicides, with some candidates showing potent activity. nih.govmdpi.com Given these trends, this compound represents a promising precursor for the development of next-generation herbicides with potentially improved properties. The synthesis of such agrochemicals often involves the reaction of a 6-chloropicolinate with an aryl boronic acid, a process where a 6-aryl-picolinic acid derivative could be a key intermediate. google.com
Component in Materials Science Research
In materials science, fluorinated organic compounds are utilized for their unique properties, including thermal stability, chemical resistance, and specific optical and electronic characteristics. nih.gov Picolinic acid and its derivatives can be used as ligands to form stable complexes with various metal ions, which have potential applications in areas such as magnetic resonance imaging and radioisotope labeling. nih.gov
While direct applications of this compound in materials science are not widely reported, its structure suggests potential utility. The ability of the picolinic acid moiety to coordinate with metals, combined with the properties of the trifluorophenyl group, could lead to the creation of novel metal-organic frameworks (MOFs) or other coordination polymers with tailored functionalities. nih.govpnas.org The fluorinated phenyl group could influence the packing and intermolecular interactions within the material, potentially leading to desirable optical or electronic properties. pnas.org
Catalytic Roles in Chemical Transformations
The structural features of this compound also suggest its potential to act as a catalyst in certain chemical reactions, particularly those involving hydrogen bonding.
Function as Hydrogen Bond Donor Catalysts
Hydrogen bond donor (HBD) catalysis is an important strategy in organic synthesis, enabling the activation of substrates through non-covalent interactions. Carboxylic acids, including picolinic acid, can function as HBD catalysts. acs.orgrsc.org The acidity and steric environment of the carboxylic acid play a crucial role in its catalytic activity.
The presence of the electron-withdrawing trifluorophenyl group in this compound would be expected to increase the acidity of the carboxylic acid proton, enhancing its ability to act as a hydrogen bond donor. This increased acidity could lead to more effective catalysis in reactions that benefit from HBD activation. The formation of multiple hydrogen bonds with substrates can influence the stereochemical outcome of a reaction, a principle that is exploited in asymmetric catalysis. acs.org
Catalysis of CO2 Fixation Reactions (e.g., Cycloaddition to Epoxides)
One of the promising areas for the application of HBD catalysts is in the chemical fixation of carbon dioxide. The cycloaddition of CO2 to epoxides to form cyclic carbonates is a valuable industrial process, and various catalytic systems have been developed to promote this reaction under mild conditions. rsc.org
Picolinic acid, in combination with a halide co-catalyst, has been shown to be an effective catalyst for the cycloaddition of CO2 to both terminal and internal epoxides. rsc.org The catalytic cycle is believed to involve the activation of the epoxide by the hydrogen bond donor, facilitating nucleophilic attack by the halide and subsequent reaction with CO2. Given that aliphatic carboxylic acids can act as hydrogen-bond donors for this transformation, it is highly probable that this compound, with its enhanced acidity, could also serve as an effective catalyst in this process. The development of efficient and recyclable catalysts for CO2 utilization is a key area of green chemistry research.
Interactive Data Table: Properties of Related Picolinic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Picolinic Acid | C6H5NO2 | 123.11 | 98-98-6 |
| 6-Chloropicolinic acid | C6H4ClNO2 | 157.56 | 4684-94-0 nih.gov |
| 6-(Trifluoromethyl)picolinic acid | C7H4F3NO2 | 191.11 | 131747-42-7 scbt.com |
| 4,5,6-Trichloropicolinic acid | C6H2Cl3NO2 | 226.45 | Not Available |
| 6-chloro-3-fluoro-2-picolinic acid | C6H3ClFNO2 | 175.54 | Not Available |
Nanomaterial Catalytic Activity Studies
Currently, there is a lack of specific studies in publicly available literature that investigate the use of this compound in nanomaterial catalytic activities. However, the foundational structure of this compound, picolinic acid, and its derivatives are recognized for their role in catalysis. Picolinic acid amides (picolinamides) are well-established directing groups in transition metal-catalyzed reactions, facilitating the activation of C-H bonds. This capability is crucial in various synthetic organic chemistry applications. It is plausible that this compound could be explored as a ligand to functionalize nanomaterials, thereby imparting catalytic activity. The trifluorophenyl group could modulate the electronic properties and stability of such a catalyst.
Potential as Ligands for Radiopharmaceutical Development and Imaging Agents
No specific research detailing the use of this compound as a ligand for radiopharmaceutical development has been identified. Nevertheless, its chemical structure holds features that are highly relevant to this field. The picolinic acid moiety is a bidentate chelating agent known to form stable complexes with a variety of metal ions, including radionuclides used in nuclear medicine. For instance, picolinic acid-based ligands have been successfully used to chelate radiometals like indium(III) and lutetium(III).
Furthermore, the presence of fluorine atoms in the molecule is significant for positron emission tomography (PET) imaging. Fluorine-18 (B77423) is a widely used radionuclide for PET due to its favorable decay characteristics. The development of novel fluorination methods allows for the incorporation of fluorine-18 into various molecules for imaging purposes. Therefore, a compound like this compound could theoretically be synthesized with fluorine-18, creating a potential PET imaging agent. The trifluorophenyl group could also enhance metabolic stability, a desirable trait for imaging agents.
Environmental Fate and Degradation Pathways
Specific experimental data on the environmental fate and degradation of this compound are not available in the current scientific literature. The following sections provide a prospective analysis based on the known behavior of its constituent chemical groups.
Phototransformation Studies in Air and Water
There are no specific phototransformation studies on this compound. Generally, the phototransformation of aromatic compounds in the environment can be influenced by factors such as pH and the presence of other substances. For related compounds, photolysis can be a degradation pathway. However, the carbon-fluorine bond is exceptionally strong, which suggests that the trifluorophenyl group would be highly resistant to photolytic degradation. The picolinic acid ring may be more susceptible to phototransformation.
Biodegradation Mechanisms in Environmental Matrices (e.g., Water, Soil)
No studies on the biodegradation of this compound are currently available. However, the biodegradation of the parent compound, picolinic acid, has been studied. For example, a strain of Rhodococcus sp. has been shown to degrade picolinic acid, using it as a source of carbon and energy. The initial step in this biodegradation is the formation of 6-hydroxypicolinic acid.
While the picolinic acid portion of the molecule might be susceptible to microbial attack, the 2,4,6-trifluorophenyl group is expected to be highly recalcitrant to biodegradation. Polyfluorinated aromatic compounds are known for their persistence in the environment due to the high stability of the C-F bond, which makes them resistant to microbial degradation. It is likely that the biodegradation of this compound would be very slow, if it occurs at all, and could lead to the accumulation of persistent fluorinated intermediates.
Transport and Distribution Behavior in Environmental Systems
There is no specific information on the transport and distribution of this compound in the environment. The behavior of this compound would be governed by its physicochemical properties, such as water solubility, vapor pressure, and its potential to sorb to soil and sediment. As a carboxylic acid, its solubility and mobility in water would be pH-dependent.
Adsorption/Desorption Characteristics
The adsorption and desorption characteristics of a chemical in soil are pivotal in determining its mobility, bioavailability, and persistence in the terrestrial environment. These processes are governed by the chemical's own properties and the physical and chemical characteristics of the soil, such as organic matter content, clay content, pH, and cation exchange capacity. mdpi.com
The structure of this compound, featuring both a picolinic acid moiety and a trifluorophenyl group, suggests a complex interaction with soil particles. The picolinic acid portion, with its carboxylic acid group, can be expected to exhibit pH-dependent sorption. At environmental pH values above its pKa, the carboxylic acid group will be deprotonated, resulting in a negatively charged carboxylate. This anionic form may be repelled by negatively charged soil colloids, such as clay and organic matter, potentially leading to lower adsorption and higher mobility in the soil solution.
Conversely, the trifluorophenyl group introduces a degree of hydrophobicity to the molecule. This nonpolar part of the molecule could interact with the organic matter in the soil through hydrophobic partitioning. The fluorine atoms can also engage in hydrogen bonding with suitable functional groups on soil organic matter and clay surfaces.
Desorption, or the release of the adsorbed chemical back into the soil solution, is equally important for assessing its long-term fate. Hysteresis, where desorption is not the simple reverse of adsorption, is a common phenomenon and can result in a fraction of the chemical becoming more strongly bound to the soil over time.
To provide a comprehensive understanding, future research should focus on conducting batch equilibrium studies with a range of soil types to determine key sorption parameters such as the soil-water partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc).
Table 1: Anticipated Factors Influencing the Adsorption of this compound in Soil
| Soil Property | Expected Influence on Adsorption | Rationale |
| Organic Matter Content | Positive correlation | The hydrophobic trifluorophenyl group is likely to partition into soil organic matter. |
| Clay Content | Variable | Clay surfaces are typically negatively charged, which could repel the anionic form of the picolinic acid. However, specific interactions with certain clay minerals are possible. |
| Soil pH | Negative correlation | As pH increases above the pKa of the carboxylic acid, the molecule becomes more anionic, leading to increased repulsion from negatively charged soil surfaces. |
| Cation Exchange Capacity (CEC) | Indirect influence | Higher CEC is often associated with higher clay and organic matter content, which can have competing effects on sorption. |
Henry's Law Constant Determination
The Henry's Law constant (H) is a fundamental physicochemical property that describes the partitioning of a compound between the gas and aqueous phases at equilibrium. copernicus.org It is a crucial parameter for predicting the volatility of a chemical from water bodies and wet soil surfaces, which in turn influences its atmospheric transport and deposition. copernicus.org
There is currently no experimentally determined Henry's Law constant available for this compound in the scientific literature. However, an estimation can be made by considering its structural components.
Picolinic acid itself has a very low vapor pressure and high water solubility, suggesting a low Henry's Law constant. nih.govchemicalbook.com The presence of the carboxylic acid group, which is ionized at typical environmental pH, further decreases its volatility from water.
Therefore, it is anticipated that this compound will have a very low Henry's Law constant, indicating that it will predominantly reside in the aqueous phase rather than partitioning to the atmosphere. This would limit its potential for long-range atmospheric transport.
For a precise determination of the Henry's Law constant, experimental methods such as the batch air-stripping method or the static headspace method would be required.
Table 2: Estimated Physicochemical Properties Relevant to Henry's Law Constant for this compound
| Property | Estimated Value/Characteristic | Implication for Henry's Law Constant |
| Vapor Pressure | Expected to be very low | Contributes to a low Henry's Law constant. |
| Water Solubility | Expected to be high, especially in its anionic form | Contributes to a low Henry's Law constant. |
| Molecular Weight | Higher than picolinic acid | May slightly increase the tendency to volatilize, but this effect is likely minimal. |
| Ionization State in Water | Anionic at neutral pH | Significantly reduces volatility from water. |
Q & A
Q. What are the established synthetic routes for 6-(2,4,6-Trifluorophenyl)picolinic acid, and what are their limitations?
The synthesis of trifluorophenyl-substituted picolinic acids typically involves halogenated precursors and cross-coupling reactions. For example, a related compound, 6-(trifluoromethyl)picolinic acid, was synthesized via a three-step process:
- Step 1 : Lithiation of 2-bromo-6-(trifluoromethyl)pyridine at -70°C using n-butyllithium in diethyl ether/hexanes.
- Step 2 : Quenching with CO₂ to form the carboxylate intermediate.
- Step 3 : Acidification with HCl to yield the final product, achieving a 35% overall yield .
Limitations : Low yields may arise from side reactions during lithiation or inefficient carboxylation. Researchers should optimize temperature control and reaction times to minimize decomposition.
Q. How do the physicochemical properties of trifluorophenyl-substituted picolinic acids influence their reactivity?
Trifluorophenyl groups enhance electron-withdrawing effects, increasing acidity and stabilizing intermediates in cross-coupling reactions. For example, 2,4,6-trifluorophenylacetic acid (a structural analog) has a melting point of 110–112°C and a boiling point of 242°C, reflecting strong intermolecular interactions due to fluorine substituents . These properties suggest that this compound may exhibit similar thermal stability, impacting its handling in reflux conditions or solid-phase reactions.
Q. What safety precautions are critical when handling fluorinated picolinic acids?
While specific safety data for this compound is limited, general guidelines for fluorinated aromatics include:
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Storage : Store in airtight containers at 0–6°C to prevent degradation .
Advanced Research Questions
Q. How does the trifluorophenyl group influence transmetallation in palladium-catalyzed cross-couplings?
In Suzuki-Miyaura reactions, 2,4,6-trifluorophenylboronic acid reacts with palladacycles (e.g., [Pd(C₄N)(X)(PPh₃)]) in THF, forming stable transmetallation products within 0.5 hours. The electron-deficient trifluorophenyl group accelerates transmetallation by stabilizing Pd–aryl intermediates. Prolonged reaction times (>0.5 h) lead to dinuclear Pd complexes with bridging hydroxo/acetoxy ligands, suggesting competing hydrolysis pathways . Methodological Insight : Monitor reaction progress via NMR or HPLC to avoid over-reaction.
Q. How can researchers address contradictions in reported synthetic yields for fluorinated picolinic acids?
Discrepancies in yields (e.g., 35% vs. higher yields in other systems) may stem from:
- Lithiation Efficiency : Incomplete deprotonation of halogenated precursors.
- Quenching Conditions : Suboptimal CO₂ pressure or temperature during carboxylation.
Optimization Strategy :- Use cryogenic conditions (-70°C) for lithiation.
- Introduce catalytic additives (e.g., TMEDA) to enhance reaction homogeneity .
Q. What analytical techniques are most effective for characterizing fluorinated picolinic acids?
- NMR Spectroscopy : ¹⁹F NMR quantifies fluorine substituent positions and purity.
- X-ray Crystallography : Resolves steric effects of the trifluorophenyl group on molecular packing.
- HPLC-MS : Detects trace impurities from side reactions (e.g., defluorination) .
Key Research Gaps
- Toxicity Data : No ecotoxicological or toxicokinetic studies for this compound are available.
- Mechanistic Studies : Further DFT calculations could elucidate the role of fluorine in stabilizing Pd intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
